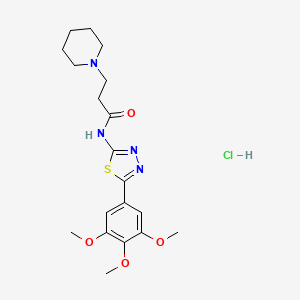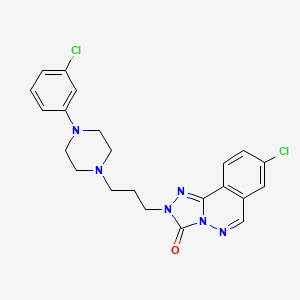
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused to a phthalazine moiety, along with a chlorinated phenyl and piperazine substituent, makes it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the fusion with a phthalazine derivative. The chlorinated phenyl and piperazine substituents are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different biological activities.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing new compounds with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one derivatives: Compounds with similar core structures but different substituents.
Chlorinated phenyl piperazines: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- lies in its combination of a triazole-phthalazine core with a chlorinated phenyl and piperazine substituent. This unique structure may confer specific biological activities and therapeutic potential not observed in similar compounds.
Propiedades
Número CAS |
124556-77-0 |
|---|---|
Fórmula molecular |
C22H22Cl2N6O |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
8-chloro-2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C22H22Cl2N6O/c23-17-3-1-4-19(14-17)28-11-9-27(10-12-28)7-2-8-29-22(31)30-21(26-29)20-6-5-18(24)13-16(20)15-25-30/h1,3-6,13-15H,2,7-12H2 |
Clave InChI |
GMPPOJPVSWYBBR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



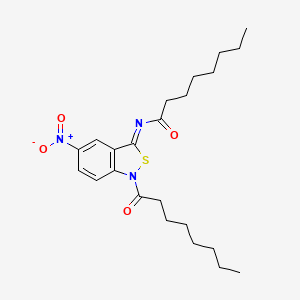
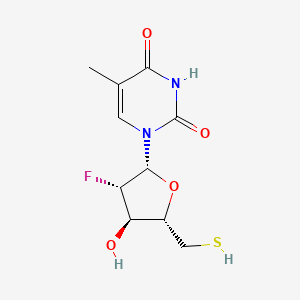
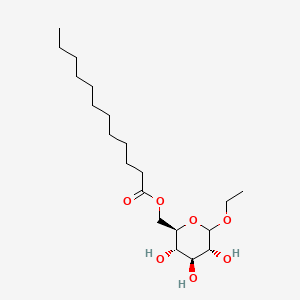

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
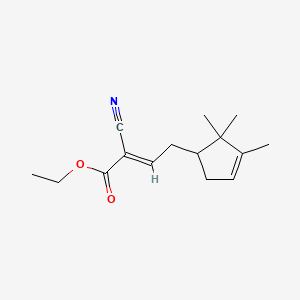

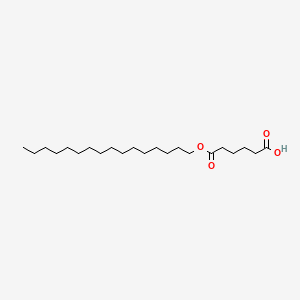
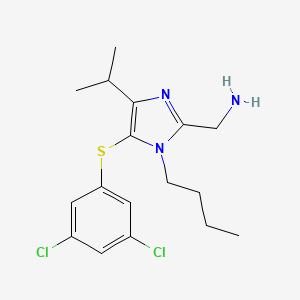
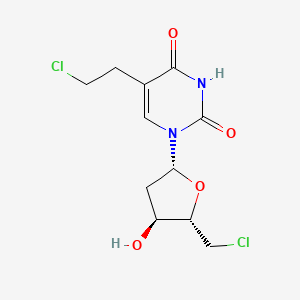
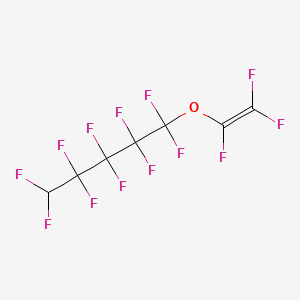
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
